1-Methoxy-3-[2-(4-methylphenyl)sulfanylethoxy]benzene
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Overview
Description
1-Methoxy-3-[2-(4-methylphenyl)sulfanylethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxy group, a sulfanyl group, and a methylphenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-[2-(4-methylphenyl)sulfanylethoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methoxybenzene and 4-methylphenylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by the addition of an alkylating agent like 2-bromoethanol to introduce the ethoxy group.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as recrystallization and distillation, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-[2-(4-methylphenyl)sulfanylethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
Scientific Research Applications
1-Methoxy-3-[2-(4-methylphenyl)sulfanylethoxy]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-[2-(4-methylphenyl)sulfanylethoxy]benzene involves its interaction with specific molecular targets. The methoxy and sulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzene
- 1,4-Dimethylbenzene
- Benzene derivatives with similar functional groups
Uniqueness
1-Methoxy-3-[2-(4-methylphenyl)sulfanylethoxy]benzene is unique due to the combination of its methoxy, sulfanyl, and methylphenyl groups. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-methoxy-3-[2-(4-methylphenyl)sulfanylethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2S/c1-13-6-8-16(9-7-13)19-11-10-18-15-5-3-4-14(12-15)17-2/h3-9,12H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNLPKOPKQIOBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCOC2=CC=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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